molecular formula C9H8N2O4S B5809950 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid

Cat. No. B5809950
M. Wt: 240.24 g/mol
InChI Key: WSAWRDUGLYWWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid, also known as Furosemide, is a widely used diuretic drug that is used to treat hypertension, edema, and congestive heart failure. It was first synthesized in 1962 by the pharmaceutical company Hoechst AG. Since then, Furosemide has become one of the most commonly prescribed diuretics in the world.

Scientific Research Applications

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid has been extensively studied for its diuretic properties and its effects on the cardiovascular system. It has been shown to be effective in reducing blood pressure, reducing edema, and improving cardiac function in patients with congestive heart failure. This compound has also been studied for its potential use in the treatment of acute kidney injury, liver disease, and pulmonary edema.

Mechanism of Action

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid works by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle in the kidney. This results in increased excretion of sodium, chloride, and water, leading to diuresis. This compound also has vasodilatory effects, which can help to reduce blood pressure and improve cardiac function.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It can cause electrolyte imbalances, including hypokalemia, hyponatremia, and hypomagnesemia. This compound can also cause metabolic alkalosis and increase the risk of gout. In addition, this compound can cause ototoxicity, particularly in patients with pre-existing hearing loss.

Advantages and Limitations for Lab Experiments

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid has a number of advantages for lab experiments. It is a well-characterized drug that has been extensively studied, making it a reliable tool for researchers. This compound is also relatively inexpensive and widely available. However, this compound has a number of limitations. It can cause significant electrolyte imbalances, which can affect experimental outcomes. In addition, this compound has a short half-life, which can make it difficult to maintain consistent drug levels over an extended period of time.

Future Directions

There are a number of potential future directions for research on 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid. One area of interest is the use of this compound in the treatment of acute kidney injury. There is also interest in developing new formulations of this compound that have improved pharmacokinetic properties, such as extended release formulations. In addition, there is interest in developing new drugs that target the same pathway as this compound but have improved safety and efficacy profiles.
Conclusion
In conclusion, this compound is a widely used diuretic drug that has been extensively studied for its effects on the cardiovascular system and its potential use in the treatment of a range of conditions. While this compound has a number of advantages as a research tool, it also has limitations that must be taken into account. Future research on this compound is likely to focus on developing new formulations and exploring new therapeutic applications.

Synthesis Methods

The synthesis of 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid involves the reaction of 5-amino-2,4,6-triiodoisophthalic acid with thionyl chloride to form 5-chloro-2,4,6-triiodoisophthalic acid. This compound is then reacted with potassium thiocyanate to form this compound. The yield of this reaction is typically around 50%.

properties

IUPAC Name

3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c12-7(13)3-5-16-9-11-10-8(15-9)6-2-1-4-14-6/h1-2,4H,3,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAWRDUGLYWWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)SCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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